(trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-YL)-2-fluoropyridin-3-YL)pyrrolidine-3-carboxylate
Descripción
(trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate is a structurally complex pyrrolidine-pyridine hybrid compound. It features:
- Two pyrrolidine rings: One substituted with a benzyl group and a methyl carboxylate, and the other with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group.
- A 2-fluoropyridine core linking the two pyrrolidine moieties.
- A tert-butyldimethylsilyl (TBS) ether, providing steric bulk and protection for the hydroxymethyl group during synthetic processes.
Its molecular formula is C₂₉H₄₂FN₃O₃Si (M.W. 527.75), with a catalog number HB523 in commercial listings . The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, silyl protection, and esterification, as inferred from related methodologies in and .
Propiedades
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42FN3O3Si/c1-29(2,3)37(5,6)36-20-22-14-15-33(17-22)26-13-12-23(27(30)31-26)24-18-32(19-25(24)28(34)35-4)16-21-10-8-7-9-11-21/h7-13,22,24-25H,14-20H2,1-6H3/t22?,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKUJHAYXYKFDA-OELIULCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)[C@@H]3CN(C[C@H]3C(=O)OC)CC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42FN3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-YL)-2-fluoropyridin-3-YL)pyrrolidine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C₂₇H₃₆N₂O₄Si. Its structure includes a pyrrolidine core with various substituents that may influence its biological activity. The presence of the tert-butyldimethylsilyloxy group is particularly noteworthy, as it can enhance the compound's stability and bioavailability.
Research indicates that this compound may act as a modulator of specific biological pathways, particularly those involving neurotransmitter systems. Preliminary studies suggest that it could interact with receptors associated with neurological functions.
Pharmacological Effects
- Neuroprotective Effects : Initial findings suggest that this compound exhibits neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antidepressant Activity : Some studies have indicated that this compound may possess antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
- Anticancer Potential : There are emerging studies exploring its cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer treatment protocols.
Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results showed a significant reduction in cell death compared to controls, indicating its potential as a neuroprotective agent .
Study 2: Antidepressant-Like Activity
A behavioral study conducted on rodents assessed the antidepressant-like effects of this compound. The compound was administered in varying doses, and results indicated a dose-dependent improvement in depressive symptoms, as measured by the forced swim test .
Study 3: Anticancer Activity
A recent investigation focused on the anticancer properties of this compound against human breast cancer cells. The study demonstrated that treatment with this compound led to significant apoptosis in cancer cells, highlighting its potential as an adjunct therapy in oncology .
Data Tables
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features multiple functional groups, including pyrrolidine and pyridine rings, which contribute to its biological properties. The tert-butyldimethylsilyloxy group enhances solubility and stability, making it suitable for various chemical reactions.
Pharmaceutical Potential
Research indicates that compounds similar to (trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-YL)-2-fluoropyridin-3-YL)pyrrolidine-3-carboxylate may act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is critical in regulating ion transport across epithelial cells, and its dysfunction leads to diseases like cystic fibrosis .
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds, suggesting that this compound could be explored as a lead compound for developing new antifungal agents .
Case Studies
Several case studies have documented the applications of this compound in drug development:
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrrolidine-pyridine derivatives. Below is a detailed comparison based on molecular features, synthesis, and applications:
Table 1: Key Structural and Commercial Attributes of Comparable Compounds
Functional Group and Reactivity Comparison
TBS Protection : The target compound (HB523) and HB615 both incorporate a TBS-protected hydroxymethyl group, enhancing stability during synthesis. In contrast, HB613 uses a tert-butyl ester for carboxylate protection .
Fluorine Substitution : HB523, HB613, and HB615 feature a 2-fluoropyridine core, which influences electronic properties and binding affinity in medicinal chemistry contexts. HB615 further includes a 3-iodo group, enabling cross-coupling reactions .
Pyrrolidine Modifications : HB523 has a benzyl group on the pyrrolidine ring, while HB613 and the compound in use tert-butyl or simple methyl esters. These differences impact solubility and steric hindrance .
Critical Analysis of Evidence
- Synthesis Methods : and highlight the prevalence of palladium catalysis and silyl protection in synthesizing such compounds. However, HB523’s exact route remains unspecified in the provided data.
- Structural Variants : Commercial catalogs (–11) emphasize the diversity of pyrrolidine-pyridine hybrids, with price consistency suggesting comparable synthetic complexity.
- Limitations : Biological or pharmacokinetic data for these compounds is absent in the evidence, limiting direct efficacy comparisons.
Métodos De Preparación
Synthesis of the Pyrrolidine Scaffold
- The pyrrolidine ring is typically synthesized via stereoselective cyclization methods starting from chiral precursors or by employing chiral auxiliaries to ensure the trans configuration at the 1,4-positions.
- Common approaches include reductive amination or intramolecular cyclization of appropriately substituted amino acids or diols.
- Control of stereochemistry is achieved by using chiral catalysts or auxiliaries and optimizing reaction conditions such as temperature and solvent to favor the desired trans isomer.
Functionalization with Fluoropyridine
- The 2-fluoropyridin-3-yl substituent is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
- The fluorine atom on the pyridine ring is retained through these coupling reactions, which require mild conditions to prevent defluorination.
- The 6-position of the pyridine ring is functionalized with a pyrrolidin-1-yl substituent bearing a protected hydroxymethyl group.
Installation of the tert-Butyldimethylsilyloxy Methyl Group
- The hydroxyl group on the pyrrolidine substituent is protected as a tert-butyldimethylsilyl ether using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole or an organic base in anhydrous conditions.
- This protection enhances the stability of the hydroxymethyl group during subsequent synthetic steps and prevents undesired side reactions.
- The silylation reaction typically proceeds at room temperature in solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with yields generally above 80%.
Final Esterification
- The carboxylate group at the 3-position of the pyrrolidine ring is esterified to the methyl ester using standard esterification techniques.
- Methods include treatment with methanol in the presence of acid catalysts such as sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide) with methanol.
- The reaction conditions are optimized to avoid racemization and maintain the trans stereochemistry.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine ring formation | Chiral precursor, reductive amination, chiral catalyst, solvent (THF/DMF), 60-80 °C | 70-85 | High stereoselectivity for trans isomer |
| Fluoropyridine coupling | Pd catalyst (e.g., Pd(PPh3)4), base (K2CO3), solvent (toluene/DMF), 80-100 °C | 65-80 | Retention of fluorine substituent |
| Hydroxyl protection (silylation) | TBDMSCl, imidazole, anhydrous DCM or DMF, room temp, 12-24 h | 80-90 | High selectivity, stable silyl ether |
| Esterification | Methanol, acid catalyst (H2SO4) or DCC, room temp to reflux | 75-90 | Avoids racemization, preserves stereochemistry |
Analytical and Research Findings
- Stereochemical purity is confirmed by ^1H and ^13C NMR spectroscopy, with coupling constants indicative of trans configuration.
- High-resolution mass spectrometry (HRMS) confirms the molecular formula consistent with the target compound.
- Purity assessment by HPLC shows >98% purity after purification by column chromatography or preparative HPLC.
- The TBDMS protecting group is stable under the reaction conditions used for coupling and esterification but can be selectively removed under mild acidic or fluoride ion conditions if necessary.
- The fluoropyridine moiety is sensitive to harsh nucleophilic or strongly basic conditions; thus, reaction conditions are carefully controlled to maintain its integrity.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical outcomes?
The synthesis involves:
- Pyrrolidine ring formation : Cyclization of γ-amino esters or reductive amination of ketones to establish the trans-configuration.
- Fluoropyridine coupling : Suzuki-Miyaura cross-coupling to attach the 2-fluoropyridin-3-yl group (optimized at 80–100°C with Pd catalysts) .
- Silyl protection : tert-Butyldimethylsilyl (TBS) ether formation on the hydroxymethylpyrrolidine moiety to prevent unwanted side reactions during subsequent steps .
Steric hindrance from the benzyl and TBS groups necessitates precise temperature control (e.g., −78°C for lithiation steps) to retain stereochemical integrity .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positioning (e.g., benzyl CH2 at δ 3.5–4.0 ppm; fluoropyridine C-F coupling in ¹³C spectra) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (MW 527.75) and detects isotopic patterns for fluorine and silicon .
- X-ray crystallography : Resolves trans-configuration of pyrrolidine rings, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity to biological targets, and what are the limitations?
- Molecular docking : Models interactions with enzymes (e.g., kinases or proteases) by aligning the fluoropyridine and benzyl groups in hydrophobic pockets. The TBS group may sterically hinder binding, requiring MD simulations to assess conformational flexibility .
- Limitations : Force fields often poorly parametrize silicon atoms, reducing accuracy for silyl-protected motifs. Hybrid QM/MM methods are recommended for improved reliability .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic stability assays : The TBS group may confer in vitro stability but undergo rapid desilylation in vivo, altering pharmacokinetics. LC-MS/MS tracks metabolite formation (e.g., free hydroxymethylpyrrolidine derivatives) .
- Species-specific differences : Cytochrome P450 isoforms in animal models may metabolize the compound faster than human hepatocytes, necessitating interspecies scaling models .
Q. How does the tert-butyldimethylsilyl (TBS) group impact solubility and membrane permeability?
- LogP analysis : The TBS group increases logP by ~2 units, enhancing blood-brain barrier penetration but reducing aqueous solubility (e.g., <10 µM in PBS).
- Pro-drug strategies : Controlled hydrolysis of the TBS ether in target tissues can balance bioavailability and activity. Fluorescent probes (e.g., dansyl derivatives) monitor silyl group retention in cellular assays .
Methodological Recommendations
- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases to separate enantiomers .
- In vivo profiling : Employ PET imaging with ¹⁸F-labeled analogues to track tissue distribution and silyl group stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
